6-fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine
Description
6-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine is a halogenated heterocyclic compound featuring a pyrrolo[3,2-c]pyridine core substituted with fluorine at position 6 and iodine at position 2. This scaffold is notable for its role in medicinal chemistry, particularly in the design of antiproliferative agents, as demonstrated by analogs with IC50 values in the micromolar to nanomolar range .
Properties
IUPAC Name |
6-fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIN2/c8-7-1-6-4(2-11-7)5(9)3-10-6/h1-3,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWNXNDBSJKYKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1F)C(=CN2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801269283 | |
| Record name | 6-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801269283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190316-60-9 | |
| Record name | 6-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190316-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801269283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the halogenation of a pyrrolo[3,2-c]pyridine precursor using reagents such as N-iodosuccinimide (NIS) for iodination and Selectfluor for fluorination .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
6-fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting cancer and other diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.
Industrial Applications: The compound can be used in the development of new materials and as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and iodine atoms can enhance the compound’s binding affinity and specificity for these targets. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Positional Isomers
- 6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine Structural Difference: The pyrrolo ring fusion is at positions 2,3-b instead of 3,2-c.
Halogen-Substituted Analogs
- 4-Bromo-1H-pyrrolo[3,2-c]pyridine
- 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid Substituents: Chlorine at position 6 and a carboxylic acid group at position 3.
Trifluoromethyl-Substituted Derivatives
Antiproliferative Activity
- 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines Activity: IC50 values in the nanomolar range against cancer cell lines. Comparison: The iodine in 6-fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine may improve target binding via hydrophobic interactions, whereas trimethoxyaryl groups enhance π-stacking .
Antimicrobial and Enzyme Inhibition
- Furo[3,2-c]pyridine Derivatives
- Chromeno[3,2-c]pyridine MAO Inhibitors Activity: Selective inhibition of MAO-B (IC50 ~1 µM). Comparison: Fluorine’s electron-withdrawing effect in 6-fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine may mimic the role of methoxy groups in MAO inhibitors, though iodine’s bulk could limit fit .
Biological Activity
6-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both fluorine and iodine atoms enhances its interaction with biological targets, making it a subject of interest for drug development.
The compound features a pyrrolo[3,2-c]pyridine core, which is known for its diverse reactivity and ability to form various derivatives. The synthesis often involves halogenation processes, utilizing reagents such as N-iodosuccinimide (NIS) for iodination and Selectfluor for fluorination.
The biological activity of 6-fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The halogen substituents are believed to enhance binding affinity and specificity, thereby modulating the activity of these targets.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : It has been explored for its potential in targeting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For example, related pyrrolo derivatives have shown potent inhibition of FGFRs, leading to reduced cell proliferation and induced apoptosis in cancer cell lines .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activities against resistant bacterial strains, although further testing is needed to confirm these effects .
Case Studies
Several studies have focused on the synthesis and evaluation of 6-fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine and its derivatives:
- Synthesis and Evaluation : A study demonstrated the synthesis of various pyrrolo derivatives, including 6-fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine, which were tested against FGFRs. Compound 4h from a related series exhibited IC50 values in the nanomolar range against FGFRs and showed significant anti-proliferative effects in vitro on breast cancer cells .
- Mechanistic Insights : Another research effort investigated the mechanism by which these compounds inhibit cancer cell growth. It was found that the compounds could induce apoptosis and inhibit migration and invasion in cancer cell lines, highlighting their potential as therapeutic agents .
Data Table: Biological Activity Summary
| Activity Type | Compound Tested | IC50 (nM) | Effect Observed |
|---|---|---|---|
| FGFR Inhibition | 4h (related derivative) | 7 - 712 | Inhibited proliferation; induced apoptosis |
| Antimicrobial | Various derivatives | TBD | Potential activity against resistant strains |
| Cell Migration | 4h (related derivative) | TBD | Significant reduction in migration |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
